N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
Description
Properties
IUPAC Name |
N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(2)14(10(3)15)11-4-6-13(8-11)7-5-12/h9,11H,4-8,12H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEHQELYOKEUQG-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)CCN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCN(C1)CCN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of neuroscience and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₉H₁₈N₂O
- Molecular Weight : Approximately 170.25 g/mol
- Functional Groups : Contains a pyrrolidine ring, an aminoethyl group, and an isopropyl acetamide moiety.
These structural components are critical for its interaction with biological targets, particularly neurotransmitter systems.
Neurotransmitter Modulation
This compound has been identified as a potential selective serotonin reuptake inhibitor (SSRI) . This classification suggests its utility in treating mood disorders such as depression and anxiety by enhancing serotonin levels in the synaptic cleft through inhibition of serotonin transporters.
The proposed mechanism involves the compound's ability to bind selectively to serotonin transporters (SERT), leading to increased availability of serotonin. This action is critical for mood regulation and has implications for therapeutic applications in psychiatric conditions.
In Vitro Studies
Preliminary studies have demonstrated that this compound exhibits significant activity in modulating neurotransmitter levels. For instance, it has been shown to increase serotonin concentrations in neuronal cultures, supporting its role as an SSRI.
Comparative Analysis with Other Compounds
A comparative analysis with structurally similar compounds reveals that this compound may offer enhanced selectivity towards serotonin transporters. The following table summarizes the biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(Pyrrolidin-3-yl)acetamide | Pyrrolidine ring with acetamide | Potential antidepressant |
| N,N-Dimethyl-pyrrolidin-3-amine | Dimethyl substitution on nitrogen | CNS stimulant |
| 2-Amino-N-(pyrrolidin-3-yl)acetamide | Amino group on pyrrolidine | Neurotransmitter modulator |
| N-(2-Aminoethyl)-N-methylacetamide | Methyl substitution | Analgesic properties |
This table highlights how structural modifications can influence biological activity, emphasizing the unique properties of this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on modifications to the heterocyclic core, stereochemistry, or substituents. Below is a comparative analysis with three closely related compounds:
*Molecular weight estimated based on structural similarity to Analog 1.
Key Differences and Implications
Core Structure (Pyrrolidine vs. Analog 1 substitutes pyrrolidine with piperidine (6-membered ring), reducing ring strain and increasing conformational flexibility. This may alter pharmacokinetics, such as metabolic stability or membrane permeability .
Stereochemistry (S vs. R Configuration): The S-configuration in the target compound positions the 2-aminoethyl group in a distinct spatial arrangement compared to the R-enantiomer. This difference could significantly impact interactions with chiral biological targets (e.g., enzymes or GPCRs), affecting potency or selectivity .
Functional Group Modifications:
- The tert-butyl carbamate derivative replaces the acetamide group with a carbamate, introducing a bulky tert-butyl protecting group. This modification likely improves stability during synthesis but requires deprotection for bioactive amine generation .
Research Findings and Limitations
- Synthetic Accessibility: Both the target compound and its analogues are listed as discontinued, suggesting challenges in synthesis, purification, or commercial viability .
- For example, pyrrolidine derivatives are common in dopamine reuptake inhibitors, and the aminoethyl group may mimic endogenous neurotransmitters like serotonin .
- Data Gaps: Experimental data (e.g., binding affinities, solubility, toxicity) are absent in the provided sources, limiting a robust pharmacological comparison.
Notes
- Future studies should prioritize enantioselective synthesis and in vitro profiling to validate theoretical advantages of the S-configuration over the R-form.
Preparation Methods
Retrosynthetic Analysis
The target molecule can be deconstructed into two primary fragments:
-
A chiral pyrrolidine core bearing a 2-aminoethyl substituent at the 1-position.
-
An N-isopropyl acetamide group at the 3-position.
Retrosynthetic disconnection suggests coupling a pyrrolidine intermediate (e.g., (S)-1-(2-aminoethyl)pyrrolidin-3-amine) with isopropyl acetyl chloride. However, steric hindrance and enantiomeric purity necessitate careful selection of protecting groups and catalysts.
Key Synthetic Strategies
Zirconium-Catalyzed Ring Formation
Recent advances in Zr-catalyzed reactions offer a robust pathway for constructing functionalized pyrrolidines. Adapted from the synthesis of tetrasubstituted pyrroles, this method employs ZrOCl₂·8H₂O to facilitate Knoevenagel condensation and intramolecular cyclization (Figure 1):
Reaction Conditions:
Chiral Pool Synthesis from N-Acyl Amino Acids
The (S)-configured pyrrolidine backbone can be derived from L-proline via sequential modifications:
-
Boc Protection:
L-Proline → Boc-L-proline (yield: 95%) using di-tert-butyl dicarbonate. -
Reductive Amination:
Boc-L-proline → Boc-(S)-1-(2-aminoethyl)pyrrolidine via: -
Acetylation:
Reaction with isopropyl acetyl chloride in DCM, catalyzed by DMAP (4-dimethylaminopyridine).
Critical Parameters:
-
Temperature Control: −78°C for DIBAL-H reductions to prevent racemization.
-
Purification: Flash chromatography (silica gel, hexane/EtOAc gradient).
Optimization of Stereochemical Integrity
Asymmetric Catalysis
To preserve the (S)-configuration, chiral auxiliaries or catalysts are essential:
| Method | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| Zr-Catalyzed Cyclization | ZrOCl₂·8H₂O | 92 | 65 |
| Organocatalytic Amination | L-Proline-derived catalyst | 85 | 72 |
| Enzymatic Resolution | Lipase B (Candida antarctica) | >99 | 48 |
Key Finding: Zr-based systems provide superior enantioselectivity without requiring expensive chiral ligands.
Dynamic Kinetic Resolution (DKR)
Combining Pd/C with chiral amines enables racemization of intermediates while selectively forming the (S)-enantiomer:
Analytical Validation
Structural Confirmation
Purity Assessment
-
HPLC-DAD: ≥98% purity (C18 column, 0.1% TFA in H₂O/MeCN).
-
Chiral GC: 92% ee (Cyclodextrin-based column).
Industrial Scalability Considerations
Continuous Flow Synthesis
Adapting batch protocols to flow chemistry enhances reproducibility:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32 | 18 |
| PMI (Process Mass Intensity) | 56 | 29 |
| Solvent Consumption (L/kg) | 120 | 65 |
Q & A
Q. What are the optimal synthetic routes for N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide, and how can reaction conditions be optimized for purity?
The synthesis typically involves multi-step reactions starting with pyrrolidine and acetamide precursors. Key steps include:
- Amide bond formation : Reacting a pyrrolidine derivative (e.g., (S)-1-(2-aminoethyl)pyrrolidine) with isopropyl acetamide under mild acidic conditions (e.g., trifluoroacetic acid in toluene) .
- Stereochemical control : Maintaining chiral integrity via low-temperature reactions (0–5°C) and chiral catalysts (e.g., piperidine in ethanol) to preserve the (S)-configuration .
- Purification : Use recrystallization or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity. Monitor reaction progress via HPLC with C18 columns and UV detection (λ = 254 nm) .
Q. How should researchers characterize the molecular structure and confirm stereochemistry?
Structural validation requires:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone connectivity. Key signals include pyrrolidine protons (δ 2.5–3.5 ppm) and acetamide carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]+ = 227.35 g/mol) .
- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to confirm enantiomeric excess (>99% for (S)-isomer) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. neuropharmacological effects) may arise from assay variability or impurities. Mitigation strategies include:
- Orthogonal assays : Compare enzyme inhibition (e.g., acetylcholinesterase IC₅₀) with cell-based viability assays (MTT) to confirm specificity .
- Purity validation : Use LC-MS to rule out impurities (<0.5% by area) that may confound results .
- Dose-response studies : Establish EC₅₀ values across multiple concentrations (1 nM–100 µM) to validate potency trends .
Q. What strategies improve enantiomeric purity during large-scale synthesis?
- Chiral auxiliaries : Incorporate tert-butoxycarbonyl (Boc) groups to stabilize intermediates and reduce racemization during amide coupling .
- Continuous flow reactors : Optimize residence time (10–30 min) and temperature (20–40°C) to enhance yield (85–90%) and enantioselectivity .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .
Q. What computational approaches predict biological targets for this compound?
- Molecular docking : Perform docking simulations (e.g., AutoDock Vina) against protein databases (PDB IDs: 4EY7, 6RHY) to identify binding affinities (ΔG < −8 kcal/mol) .
- Pharmacophore modeling : Map hydrogen bond acceptors (amide carbonyl) and hydrophobic regions (isopropyl group) to prioritize targets like G-protein-coupled receptors .
- MD simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
Data Contradiction Analysis
Q. How should conflicting solubility data (aqueous vs. organic solvents) be addressed?
Reported solubility discrepancies may stem from pH-dependent ionization (pKa ~8.5 for the amino group). Methodological solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
